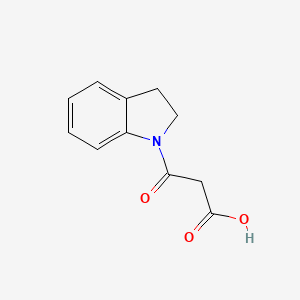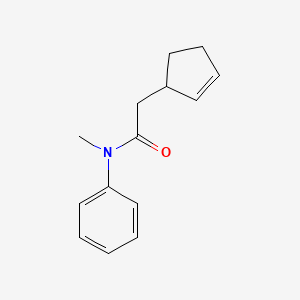
5-chloro-1-ethyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-ethyl-1H-indole-2-carboxylic acid, also known as CEICA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential application in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity may lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-1-ethyl-1H-indole-2-carboxylic acid has anti-inflammatory and antioxidant properties. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase. 5-chloro-1-ethyl-1H-indole-2-carboxylic acid has also been shown to have an inhibitory effect on the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid is its ease of synthesis, which makes it readily available for use in lab experiments. Another advantage is its potential application in various fields of scientific research. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid. One direction is the further elucidation of its mechanism of action, which may lead to the development of more effective drug candidates. Another direction is the study of its potential application in the development of new materials with improved properties. Additionally, the study of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid in combination with other compounds may lead to the development of more effective treatment strategies for various diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid can be achieved through various methods, including the reaction of 5-chloroindole-2-carboxylic acid with ethyl chloroformate, followed by hydrolysis. Another method involves the reaction of 5-chloroindole-2-carboxylic acid with ethyl iodide in the presence of a base, such as potassium carbonate. The yield of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid can be improved by using a solvent such as dimethylformamide or dimethylacetamide.
Applications De Recherche Scientifique
5-chloro-1-ethyl-1H-indole-2-carboxylic acid has shown potential application in various fields of scientific research. In medicinal chemistry, it has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In drug discovery, 5-chloro-1-ethyl-1H-indole-2-carboxylic acid has been used as a scaffold for the development of new drug molecules. In material science, 5-chloro-1-ethyl-1H-indole-2-carboxylic acid has been studied for its potential application in the development of new materials with improved properties.
Propriétés
IUPAC Name |
5-chloro-1-ethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFLKSSLCURMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-ethyl-1H-indole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)

![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)



![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)


![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)